Iliparcil

Description

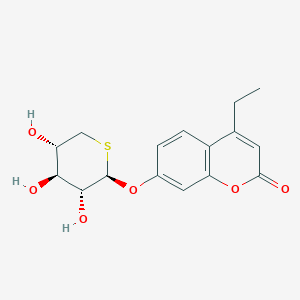

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6S/c1-2-8-5-13(18)22-12-6-9(3-4-10(8)12)21-16-15(20)14(19)11(17)7-23-16/h3-6,11,14-17,19-20H,2,7H2,1H3/t11-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPYMAXBUCUFLQ-MSQAHXEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CS3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160110 | |

| Record name | Iliparcil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137214-72-3 | |

| Record name | Iliparcil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137214723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iliparcil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILIPARCIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753UJ7AGLA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigma of Iliparcil: A Review of a Potential Antithrombotic Agent

Despite its identification as an orally active antithrombotic compound, the precise mechanism of action of iliparcil remains largely uncharacterized in publicly accessible scientific literature. This technical overview aims to consolidate the limited available information and to speculate on potential avenues of investigation for researchers, scientists, and drug development professionals. Due to the scarcity of data, this document will highlight the current knowledge gaps and propose hypothetical frameworks for its anticoagulant activity, rather than presenting established pathways and quantitative data.

Current Understanding of this compound

Speculative Mechanisms of Antithrombotic Action

In the absence of direct evidence, we can speculate on the potential mechanisms of action of this compound by considering the established pathways of hemostasis and thrombosis. Antithrombotic agents typically function by inhibiting platelet aggregation, interfering with the coagulation cascade, or promoting fibrinolysis.

Inhibition of Platelet Aggregation

Platelet activation and aggregation are critical early steps in thrombus formation. Many antithrombotic drugs target key receptors and signaling molecules involved in this process.

-

Hypothetical Signaling Pathway for Platelet Inhibition: A potential mechanism for this compound could involve the antagonism of platelet receptors such as P2Y12 or PAR-1, or the inhibition of intracellular signaling molecules like cyclooxygenase-1 (COX-1) or phosphodiesterases.

References

Iliparcil: A Technical Guide to its Discovery, Synthesis, and Antithrombotic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iliparcil is an investigational oral antithrombotic agent. This document provides a comprehensive overview of its discovery, a detailed look at its synthesis pathway, and an in-depth exploration of its proposed mechanism of action. Drawing parallels with the closely related compound naroparcil, this guide elucidates the potential signaling pathways involved in its therapeutic effect. While specific clinical data for this compound remains limited, preclinical data for naroparcil is presented to offer quantitative insights into the activity of this class of thioxylopyranoside-based antithrombotic agents.

Discovery and Development

The discovery of this compound arose from research into synthetic heparinoids, aiming to develop orally active antithrombotic agents with improved safety profiles compared to traditional anticoagulants. The core chemical scaffold of this compound is a thioxylopyranoside derivative, a class of compounds investigated for their ability to modulate coagulation pathways. While the specific discovery timeline of this compound is not extensively detailed in publicly available literature, its development is part of a broader effort to synthesize small molecules that can mimic the antithrombotic effects of heparin and its derivatives.

Synthesis Pathway

The synthesis of this compound involves the creation of its precursor, 4-ethyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-5-thio-beta-D-xylopyranoside. This process is a multi-step chemical synthesis that joins a coumarin derivative with a protected thiosugar moiety.

A generalized synthetic scheme is presented below:

Caption: Generalized synthesis scheme for this compound.

Experimental Protocol: Synthesis of the this compound Precursor

A key step in the synthesis of this compound is the glycosylation of 4-ethyl-7-hydroxycoumarin with a protected thiosugar donor. The following is a representative experimental protocol:

-

Preparation of the Glycosyl Donor: 2,3,4-tri-O-acetyl-5-thio-D-xylopyranosyl bromide is prepared from the corresponding 5-thioxylopyranose through acetylation and subsequent bromination.

-

Glycosylation Reaction: 4-ethyl-7-hydroxycoumarin is reacted with the glycosyl donor in the presence of a promoter, such as a Lewis acid or a heavy metal salt, in an inert solvent.

-

Purification: The crude product is purified using column chromatography to yield the this compound precursor.

-

Deprotection: The acetyl protecting groups on the thiosugar moiety are removed under basic conditions to yield the final active compound, this compound.

Mechanism of Action and Signaling Pathway

The antithrombotic activity of this compound is believed to be mediated through a mechanism similar to that of naroparcil, another orally active thioxyloside. This proposed mechanism involves the potentiation of endogenous anticoagulant pathways.

Proposed Signaling Pathway:

Caption: Proposed mechanism of action for this compound.

The proposed mechanism suggests that this compound stimulates endothelial cells to release glycosaminoglycans (GAGs) into circulation. These GAGs then act as cofactors for heparin cofactor II (HCII), a natural inhibitor of thrombin (Factor IIa). The potentiation of HCII leads to a significant increase in the rate of thrombin inhibition, thereby exerting an antithrombotic effect.[1]

Quantitative Data

As specific preclinical and clinical data for this compound are not widely published, data from studies on the closely related compound, naroparcil, are presented here to provide a quantitative context for the antithrombotic activity of this class of molecules.

Table 1: Preclinical Antithrombotic Activity of Naroparcil

| Parameter | Animal Model | Value | Units | Reference |

| ED80 (Unfractionated GAG extract) | Rat (Wessler-based model) | 610 | UA/kg | [1] |

| ED80 (High affinity GAG fraction) | Rat (Wessler-based model) | 56 | UA/kg | [1] |

ED80: Effective dose to prevent thrombosis in 80% of the animals. UA: Antithrombin Units.

Experimental Protocols

Wessler-Based Model for Antithrombotic Activity

This experimental model is a widely used method to evaluate the efficacy of antithrombotic agents in preventing venous thrombosis.

Workflow:

Caption: Experimental workflow for the Wessler-based thrombosis model.

Conclusion

This compound is a promising investigational antithrombotic agent with a novel, indirect mechanism of action that differentiates it from many existing anticoagulants. Its oral bioavailability and targeted potentiation of the endogenous heparin cofactor II pathway suggest the potential for a favorable safety and efficacy profile. Further preclinical and clinical studies are warranted to fully characterize the therapeutic potential of this compound in the prevention and treatment of thrombotic disorders. The synthesis pathway is well-defined, allowing for the production of the compound for further investigation. The data from the related compound, naroparcil, provides a strong rationale for the continued development of this class of thioxylopyranoside-based antithrombotics.

References

An In-depth Technical Guide to the Antithrombotic Properties of Iliparcil

Disclaimer: Information regarding a compound specifically named "Iliparcil" is not publicly available. This guide will focus on the antithrombotic properties of Odiparcil , a compound with a similar name that was initially developed for the prevention of thrombosis. It is presumed that "this compound" may be a related compound, a developmental codename, or a synonym for Odiparcil. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Thrombotic disorders, including venous and arterial thrombosis, are a leading cause of morbidity and mortality worldwide. The development of novel antithrombotic agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. Odiparcil (formerly known as IVA336) is a first-in-class, orally bioavailable small molecule that was initially investigated for its antithrombotic potential before its development was redirected towards the treatment of mucopolysaccharidosis (MPS). This guide provides a comprehensive overview of the antithrombotic properties of Odiparcil, detailing its unique mechanism of action, preclinical and clinical data, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Novel Approach to Anticoagulation

Odiparcil represents a novel approach to anticoagulation by modulating the synthesis of glycosaminoglycans (GAGs). Unlike direct or indirect thrombin inhibitors, Odiparcil acts as a substrate for β-1,4-galactosyltransferase 7 (β4GalT7), an enzyme involved in GAG biosynthesis. This action diverts the synthesis of endogenous GAGs towards the production of soluble, circulating dermatan sulfate (DS) and chondroitin sulfate (CS).[1][2]

The antithrombotic effect of Odiparcil is primarily mediated by the newly synthesized dermatan sulfate. Circulating DS potentiates the activity of heparin cofactor II (HCII), a natural inhibitor of thrombin (Factor IIa).[3][4][5] By activating HCII, Odiparcil indirectly inhibits thrombin, a key enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin and platelet activation. This targeted inhibition of thrombin reduces the propensity for thrombus formation.

Signaling Pathway Diagram

Caption: Proposed mechanism of action of Odiparcil.

Quantitative Data Summary

While detailed quantitative data from the initial antithrombotic clinical trials are limited in publicly available resources, the following tables summarize the key findings from preclinical and clinical investigations.

Table 1: Preclinical Antithrombotic Activity of Odiparcil

| Parameter | Species | Model | Odiparcil Dose | Comparator | Key Findings | Reference |

| Thrombus Weight | Rat | Venous Thrombosis | Not specified | Warfarin | Odiparcil demonstrated antithrombotic effects in a rat model of venous thrombosis. | |

| In Vitro GAG Secretion | Bovine Aortic Endothelial Cells | Cell Culture | 0.01-10 µM | - | Stimulated secretion of sulfated GAGs, mainly CS/DS. | |

| Intracellular GAG Reduction | Human MPS VI Fibroblasts | Cell Culture | ~1 µM (EC50) | - | Efficiently reduced intracellular chondroitin sulfate accumulation. |

Table 2: Clinical Development of Odiparcil for Thrombosis Prevention

| Phase | Number of Subjects | Duration | Doses | Key Outcomes | Reference |

| Phase I | ~700 healthy volunteers | Up to 14 days | Not specified | Good safety and tolerability profile. | |

| Phase II | ~1100 adult subjects at risk of thrombosis | Up to 16 weeks | 250 mg and 500 mg twice daily | Continued to show a good safety profile. Pharmacokinetic profiles were consistent. |

Experimental Protocols

Detailed experimental protocols for the antithrombotic characterization of Odiparcil are not fully available in the public domain. Therefore, this section outlines representative, standard methodologies for evaluating a novel antithrombotic agent with a mechanism of action similar to Odiparcil.

In Vivo Venous Thrombosis Model (Rat)

This model is crucial for assessing the in vivo efficacy of a novel antithrombotic agent.

Objective: To evaluate the ability of the test compound to prevent thrombus formation in a rat model of venous stasis.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized.

-

Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava (IVC). All side branches of the IVC are ligated.

-

Thrombosis Induction: A ligature is placed around the IVC just below the renal veins. Thrombosis can be induced by complete ligation (stasis) or by a combination of stasis and endothelial injury (e.g., application of ferric chloride).

-

Drug Administration: The test compound (e.g., Odiparcil) or vehicle is administered orally at predetermined times before the surgical procedure. A positive control, such as warfarin, is typically included.

-

Thrombus Evaluation: After a set period (e.g., 24-48 hours), the thrombosed segment of the IVC is excised, and the thrombus is carefully removed and weighed.

-

Data Analysis: The percentage inhibition of thrombus formation is calculated by comparing the mean thrombus weight in the treated groups to the vehicle control group.

Heparin Cofactor II (HCII) Activity Assay

This assay is essential to confirm the proposed mechanism of action involving HCII activation.

Objective: To measure the potentiation of HCII-mediated thrombin inhibition by the test compound in plasma.

Methodology:

-

Sample Preparation: Platelet-poor plasma is prepared from blood collected in sodium citrate.

-

Assay Principle: The assay is a chromogenic substrate-based method.

-

Procedure: a. Patient plasma is incubated with dermatan sulfate (to specifically activate HCII) and a known amount of excess thrombin. b. The test compound can be added to assess its ability to enhance this reaction. c. The residual thrombin activity is measured by adding a chromogenic substrate that releases a colored compound upon cleavage by thrombin. d. The color intensity is measured spectrophotometrically and is inversely proportional to the HCII activity.

-

Data Analysis: The results are compared to a standard curve to determine the HCII activity.

Thrombin Generation Assay (TGA)

The TGA provides a global assessment of the coagulation potential of plasma and can be used to evaluate the effect of an anticoagulant.

Objective: To measure the effect of the test compound on the overall dynamics of thrombin generation in plasma.

Methodology:

-

Sample Preparation: Platelet-poor plasma is used.

-

Assay Principle: The assay measures the real-time generation of thrombin using a fluorogenic substrate.

-

Procedure: a. Plasma is incubated with the test compound or vehicle. b. Thrombin generation is initiated by adding a trigger solution containing tissue factor and phospholipids. c. A fluorogenic substrate for thrombin is added, and the fluorescence is monitored over time.

-

Data Analysis: Key parameters of the thrombin generation curve are analyzed, including the lag time, time to peak, peak thrombin concentration, and the endogenous thrombin potential (ETP).

Experimental Workflow Diagram

Caption: General experimental workflow for antithrombotic drug development.

Conclusion

Odiparcil represents a novel class of antithrombotic agents with a unique mechanism of action that involves the modulation of GAG synthesis and subsequent activation of heparin cofactor II. Preclinical and early clinical studies have demonstrated its potential as a safe and effective oral antithrombotic. Although its development for thrombosis has been discontinued in favor of its potential in treating mucopolysaccharidosis, the data gathered provides valuable insights for the development of future antithrombotic therapies targeting the GAG biosynthesis pathway. Further research to fully elucidate the quantitative aspects of its antithrombotic effects and bleeding profile would be of significant interest to the scientific community.

References

- 1. Heparin cofactor II inhibits arterial thrombosis after endothelial injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASSESSMENT OF VENOUS THROMBOSIS IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. FHEP2 - Overview: Heparin Cofactor II [mayocliniclabs.com]

- 5. Heparin Cofactor II [HCII] [practical-haemostasis.com]

Pharmacological profile of novel oral anticoagulants like Iliparcil

Disclaimer: Iliparcil is a fictional compound name created for the purpose of this technical guide. The data presented herein is a representative compilation derived from the pharmacological profiles of existing novel oral anticoagulants, primarily focusing on Factor Xa inhibitors, to illustrate the key characteristics and assessment methodologies for such compounds.

Introduction

This compound is a novel, orally bioavailable, direct-acting anticoagulant. It is a highly selective, reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By targeting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation. This document provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound directly binds to the active site of both free and clot-bound Factor Xa, as well as FXa within the prothrombinase complex, without the need for a cofactor like antithrombin III.[1][2][3] This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final enzyme in the coagulation cascade responsible for cleaving fibrinogen to fibrin.[2][4] Unlike traditional anticoagulants such as warfarin, this compound has a predictable anticoagulant response, which allows for fixed dosing without the need for routine coagulation monitoring.

In Vitro Pharmacology

The in vitro activity of this compound was characterized through a series of enzymatic and plasma-based coagulation assays.

Potency and Selectivity

This compound demonstrates high potency against human Factor Xa and significant selectivity over other serine proteases involved in hemostasis.

| Parameter | Value | Description |

| FXa Ki | 0.4 nmol/L | Inhibitory constant for Factor Xa. |

| FXa IC50 | 2.1 nmol/L | Half-maximal inhibitory concentration against Factor Xa. |

| Prothrombinase IC50 | 2.1 nmol/L | Half-maximal inhibitory concentration against the prothrombinase complex. |

| Selectivity vs. Thrombin | >10,000-fold | Ratio of IC50 for thrombin to IC50 for Factor Xa. |

| Selectivity vs. Trypsin | >10,000-fold | Ratio of IC50 for trypsin to IC50 for Factor Xa. |

Table 1: In Vitro Potency and Selectivity of this compound.

Anticoagulant Activity in Plasma

This compound demonstrates concentration-dependent anticoagulant effects in human plasma, as measured by standard coagulation assays.

| Assay | Value (at 1 µM) | Description |

| Prothrombin Time (PT) | 2.5-fold increase | Measures the extrinsic and common pathways of coagulation. |

| Activated Partial Thromboplastin Time (aPTT) | 2.0-fold increase | Measures the intrinsic and common pathways of coagulation. |

| Anti-FXa Activity | Directly proportional | Chromogenic assay measuring direct inhibition of Factor Xa. |

Table 2: In Vitro Anticoagulant Activity of this compound in Human Plasma.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in healthy human subjects. The data supports a predictable profile suitable for fixed-dosing regimens.

| Parameter | Value | Description |

| Bioavailability (oral) | ~80-100% (for 10 mg dose) | The proportion of the administered dose that reaches systemic circulation. |

| Tmax (Time to Peak Plasma Concentration) | 2–4 hours | Time to reach maximum plasma concentration after oral administration. |

| Protein Binding | ~92-95% (mainly to albumin) | Extent of binding to plasma proteins. |

| Metabolism | Multiple pathways, including CYP3A4/5 and CYP2J2 | Primarily hepatic metabolism. |

| Elimination Half-life | 5–9 hours (young adults) 11–13 hours (elderly) | Time for the plasma concentration to reduce by half. |

| Excretion | ~66% renal, ~28% fecal | Routes of elimination for the drug and its metabolites. |

Table 3: Pharmacokinetic Properties of this compound in Humans.

Pharmacodynamics

The pharmacodynamic effects of this compound are closely correlated with its plasma concentration. The onset of action is rapid, and the duration of effect is consistent with its half-life.

| Parameter | Observation |

| Onset of Action | Within 2-4 hours, corresponding to Tmax. |

| Peak Pharmacodynamic Effect | Coincides with peak plasma concentration. |

| Dose-Response Relationship | Linear correlation between dose/plasma concentration and anti-FXa activity. |

Table 4: Pharmacodynamic Profile of this compound.

Preclinical Efficacy in Animal Models

This compound has demonstrated antithrombotic efficacy in various animal models of thrombosis.

| Animal Model | Key Findings |

| Rat Ferric Chloride-Induced Carotid Artery Thrombosis | Dose-dependent reduction in thrombus size. |

| Rabbit Arteriovenous Shunt Thrombosis Model | Significant reduction in thrombus formation compared to control. |

| Rat Inferior Vena Cava (IVC) Ligation Model | Reduced incidence of deep vein thrombosis. |

Table 5: Efficacy of this compound in Preclinical Thrombosis Models.

Clinical Development Program

The clinical development of this compound follows a standard pathway for novel oral anticoagulants, with a focus on key indications such as stroke prevention in non-valvular atrial fibrillation (NVAF) and the treatment and prevention of venous thromboembolism (VTE). A representative Phase III clinical trial design is outlined below.

A summary of representative clinical trial outcomes for a Factor Xa inhibitor in the prevention of stroke in patients with non-valvular atrial fibrillation is presented below.

| Endpoint | This compound (n=7,081) | Warfarin (n=7,078) | Hazard Ratio (95% CI) |

| Stroke or Systemic Embolism (Efficacy) | 1.27% per year | 1.60% per year | 0.79 (0.66-0.95) |

| Major Bleeding (Safety) | 2.13% per year | 3.09% per year | 0.69 (0.60-0.80) |

| Intracranial Hemorrhage | 0.33% per year | 0.80% per year | 0.42 (0.30-0.58) |

| All-Cause Mortality | 3.52% per year | 3.94% per year | 0.89 (0.80-1.00) |

Table 6: Representative Phase III Clinical Trial Outcomes (vs. Warfarin in NVAF).

Experimental Protocols

Factor Xa Inhibition Assay (In Vitro)

Objective: To determine the inhibitory potency (IC50) of this compound against purified human Factor Xa.

Methodology:

-

Purified human Factor Xa is incubated with varying concentrations of this compound in a buffer solution (e.g., Tris-HCl) in a 96-well plate.

-

The reaction is initiated by the addition of a chromogenic Factor Xa substrate.

-

The cleavage of the substrate by Factor Xa releases a chromophore (e.g., p-nitroaniline), which can be measured spectrophotometrically at 405 nm.

-

The rate of absorbance change is proportional to Factor Xa activity.

-

The percentage of inhibition at each this compound concentration is calculated relative to a control (no inhibitor).

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Prothrombin Time (PT) Assay (Ex Vivo)

Objective: To measure the effect of this compound on the extrinsic and common pathways of coagulation in plasma.

Methodology:

-

Blood samples are collected from subjects dosed with this compound and centrifuged to obtain platelet-poor plasma.

-

The plasma sample is incubated at 37°C.

-

A thromboplastin reagent (containing tissue factor and calcium) is added to the plasma.

-

The time taken for a fibrin clot to form is measured in seconds.

-

The result is often expressed as a ratio of the patient's PT to a normal control PT.

Ferric Chloride-Induced Carotid Artery Thrombosis Model (In Vivo)

Objective: To evaluate the antithrombotic efficacy of this compound in a murine model of arterial thrombosis.

Methodology:

-

Mice are anesthetized, and the carotid artery is surgically exposed.

-

A baseline blood flow is measured using a Doppler flow probe.

-

A piece of filter paper saturated with ferric chloride (FeCl3) is applied to the adventitial surface of the artery to induce endothelial injury and initiate thrombosis.

-

This compound or vehicle is administered orally at a specified time before the injury.

-

Blood flow is monitored continuously until the vessel becomes occluded or for a predetermined period.

-

The primary endpoint is the time to occlusion. Secondary endpoints can include thrombus weight.

Summary and Conclusion

This compound is a potent and selective oral, direct Factor Xa inhibitor with a predictable pharmacokinetic and pharmacodynamic profile. It demonstrates robust antithrombotic efficacy in preclinical models and a favorable benefit-risk profile in clinical trials for major thromboembolic indications. Its oral administration and fixed-dosing regimen without the need for routine monitoring offer a significant advantage over traditional anticoagulants. The comprehensive pharmacological profile of this compound supports its development as a valuable therapeutic option for the prevention and treatment of thromboembolic disorders.

References

Unraveling the Antithrombotic Potential of Iliparcil: An Analysis of Early-Stage Research

A comprehensive review of early-stage research on the novel antithrombotic agent Iliparcil reveals its identity as a compound with the chemical formula C16H18O6S and CAS number 137214-72-3.[1][2] While its classification as an antithrombotic compound is established, a thorough investigation of publicly available scientific literature and clinical trial databases indicates a significant scarcity of in-depth, peer-reviewed studies detailing its specific mechanism of action, quantitative efficacy, and safety profile.

Due to the limited availability of specific data on this compound, this technical guide will provide a detailed overview of a representative and well-characterized PAR4 (Protease-Activated Receptor 4) antagonist, BMS-986120 , as a surrogate to illustrate the core principles, experimental methodologies, and potential therapeutic pathways relevant to this class of antithrombotic agents. PAR4 antagonism is a promising strategy in the development of antiplatelet therapies.[3][4][5]

The Rationale for PAR4 Antagonism in Thrombosis

Thrombin is a potent activator of platelets, primarily through two G-protein coupled receptors on the platelet surface: PAR1 and PAR4. While PAR1 activation is rapid and transient, PAR4 activation leads to a more sustained intracellular signal, contributing to the later stages of platelet activation and thrombus stabilization. Targeting PAR4 is hypothesized to offer a significant antithrombotic effect with a potentially lower risk of bleeding compared to broader antiplatelet agents.

A Technical Guide to a Representative PAR4 Antagonist: BMS-986120

Core Data Summary

The following tables summarize the key quantitative data from early-stage research on BMS-986120, a first-in-class, oral, highly selective, and reversible PAR4 antagonist.

Table 1: In Vitro Efficacy of BMS-986120

| Assay | Agonist | Species | IC50 | Source |

| Platelet Aggregation | PAR4-AP | Human | 3 nM | F.A. Wilson et al., 2017 |

| Platelet Aggregation | Thrombin | Human | 150 nM | F.A. Wilson et al., 2017 |

| P-selectin Expression | PAR4-AP | Human | 4 nM | F.A. Wilson et al., 2017 |

PAR4-AP: Protease-Activated Receptor 4 Activating Peptide

Table 2: Ex Vivo and In Vivo Efficacy of BMS-986120

| Model | Species | Dosage | Effect | Source |

| Ex Vivo Thrombus Formation | Human | Single Oral Dose | Concentration-dependent inhibition of thrombus formation under high shear stress | M.A. Hardy et al., 2020 |

| Electrolytic Carotid Artery Thrombosis (ECAT) | Cynomolgus Monkey | 1 mg/kg | 82% reduction in thrombus weight | Alzheimer's Drug Discovery Foundation, 2022 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of BMS-986120.

1. In Vitro Platelet Aggregation Assay

-

Objective: To determine the concentration-dependent inhibitory effect of the compound on platelet aggregation induced by specific agonists.

-

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into citrate-containing tubes. PRP is obtained by centrifugation at a low speed to pellet red and white blood cells.

-

Light Transmission Aggregometry (LTA): PRP is placed in a cuvette in an aggregometer. A baseline light transmission is established.

-

Incubation: The compound (e.g., BMS-986120) at varying concentrations or vehicle control is added to the PRP and incubated for a specified time.

-

Agonist Addition: An agonist such as PAR4-activating peptide (PAR4-AP) or thrombin is added to induce platelet aggregation.

-

Measurement: The change in light transmission, which correlates with the degree of platelet aggregation, is recorded over time.

-

Data Analysis: The maximum aggregation percentage is determined, and IC50 values are calculated from the concentration-response curves.

-

2. Ex Vivo Thrombus Formation under Flow Conditions

-

Objective: To assess the effect of the compound on thrombus formation in human whole blood under physiologically relevant shear stress conditions.

-

Methodology:

-

Blood Collection: Blood is drawn from subjects who have received a single oral dose of the compound or placebo.

-

Flow Chamber Assay: A microfluidic chamber coated with collagen and tissue factor is used to mimic a damaged blood vessel.

-

Perfusion: The whole blood is perfused through the chamber at a specific shear rate (e.g., simulating arterial flow).

-

Imaging: Thrombus formation is visualized and quantified in real-time using fluorescence microscopy (platelets and fibrin are labeled with fluorescent dyes).

-

Data Analysis: Parameters such as total thrombus area, platelet deposition, and fibrin formation are measured and compared between the compound-treated and placebo groups.

-

3. In Vivo Arterial Thrombosis Model (e.g., ECAT in Cynomolgus Monkeys)

-

Objective: To evaluate the antithrombotic efficacy of the compound in a living animal model of arterial thrombosis.

-

Methodology:

-

Animal Preparation: A cynomolgus monkey is anesthetized, and the carotid artery is surgically exposed.

-

Compound Administration: The compound or vehicle is administered intravenously or orally.

-

Thrombosis Induction: A small electrode is placed on the carotid artery, and a controlled electrical current is applied to induce endothelial injury and subsequent thrombus formation.

-

Blood Flow Monitoring: An ultrasonic flow probe is placed around the artery to continuously monitor blood flow.

-

Endpoint: The primary endpoint is typically the time to vessel occlusion or the final thrombus weight after a set period.

-

Data Analysis: The efficacy of the compound is determined by comparing the time to occlusion or thrombus weight in the treated group versus the control group.

-

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological mechanisms and experimental processes are provided below using Graphviz (DOT language).

Caption: PAR4 signaling pathway in platelet activation and its inhibition by a PAR4 antagonist.

References

- 1. This compound | C16H18O6S | CID 196889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 137214-72-3 | MOLNOVA [molnova.com]

- 3. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Protease activated receptor 4 (PAR4) antagonists: Research progress on small molecules in the field of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antithrombotic Agent Iliparcil (C16H18O6S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iliparcil (chemical formula: C16H18O6S) is a promising orally active antithrombotic agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed exploration of its proposed mechanism of action, drawing parallels with the closely related compound, naroparcil. While direct quantitative preclinical and clinical data for this compound are not extensively available in the public domain, this guide synthesizes the existing information and leverages data from analogous compounds to present a robust working model for research and development professionals. This document outlines key experimental protocols for evaluating its antithrombotic and anticoagulant activities and provides visualizations of its biochemical pathway and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 4-ethyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one. Its structure features a coumarin core linked to a thiosugar moiety.

| Property | Value | Source |

| Molecular Formula | C16H18O6S | PubChem |

| Molecular Weight | 338.38 g/mol | PubChem |

| CAS Number | 137214-72-3 | PubChem |

| IUPAC Name | 4-ethyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one | PubChem |

| Canonical SMILES | CCC1=CC(=O)OC2=CC(=CC=C12)O[C@H]3--INVALID-LINK--O)O">C@@HO | PubChem |

Proposed Mechanism of Action: A Parallel with Naroparcil

Direct mechanistic studies on this compound are limited. However, extensive research on the structurally similar β-D-xyloside, naroparcil, provides a strong hypothetical framework for this compound's antithrombotic activity. Naroparcil is known to induce the in vivo biosynthesis of circulating glycosaminoglycans (GAGs).[1] These induced GAGs, particularly a dermatan sulfate-like compound, then potentiate the activity of Heparin Cofactor II (HCII).[1][2] HCII is a serine protease inhibitor (serpin) that specifically inactivates thrombin (Factor IIa).[3] By accelerating the inactivation of thrombin by HCII, the coagulation cascade is inhibited, leading to an antithrombotic effect.[2]

Given the structural similarities, it is highly probable that this compound functions as a substrate for GAG chain polymerization, leading to the production of GAGs that enhance HCII-mediated thrombin inhibition.

Caption: Proposed mechanism of action for this compound.

Preclinical Data (Based on Naroparcil Analogy)

While specific preclinical data for this compound is not publicly available, the data for naroparcil offers valuable insights into the expected efficacy and safety profile.

In Vivo Antithrombotic Activity

The antithrombotic efficacy of naroparcil and its induced GAGs has been demonstrated in a Wessler-based stasis model of venous thrombosis in rats.

| Compound/Fraction | ED80 (Wessler Model, Rat) | Source |

| Unfractionated GAG extract from naroparcil-treated rabbits | 610 UA/kg | |

| High affinity GAG fraction (for HCII) | 56 UA/kg |

ED80: Effective dose required to produce an 80% antithrombotic effect.

In Vitro Anticoagulant Activity

Interestingly, despite its potent in vivo antithrombotic effect, naroparcil did not significantly affect standard in vitro coagulation parameters in plasma from treated animals.

| Coagulation Assay | Effect of Naroparcil | Source |

| Activated Partial Thromboplastin Time (aPTT) | No significant effect | |

| Prothrombin Time (PT) | No significant effect | |

| Thrombin Time (TT) | No significant effect | |

| Sensitized Thrombin Time | Modest but significant increase |

This profile suggests that this compound may have a favorable therapeutic window, with potent antithrombotic effects at doses that do not cause systemic anticoagulation, potentially reducing the risk of bleeding.

Experimental Protocols

In Vivo Venous Thrombosis Model (Wessler Assay)

This protocol is adapted from methodologies used to evaluate naroparcil and is suitable for assessing the in vivo antithrombotic efficacy of this compound.

Caption: Workflow for the Wessler venous thrombosis model.

Methodology:

-

Animal Model: Male Wistar rats.

-

Drug Administration: this compound administered orally or intravenously at various doses. A vehicle control group is included.

-

Thrombosis Induction: Following a suitable absorption period, animals are anesthetized. A segment of the jugular vein is isolated, and a thrombogenic stimulus (e.g., bovine Factor Xa) is injected.

-

Stasis: The isolated vein segment is ligated to induce stasis for a defined period (e.g., 10 minutes).

-

Evaluation: The ligated segment is excised, and the resulting thrombus is graded or weighed.

-

Data Analysis: The dose-response relationship is determined, and the effective dose (e.g., ED50 or ED80) is calculated.

In Vitro Coagulation Assays

These standard assays are crucial for determining the direct anticoagulant effects of this compound.

Caption: General workflow for in vitro coagulation assays.

Methodology:

-

Plasma Preparation: Obtain platelet-poor plasma (PPP) from citrated whole blood.

-

Incubation: Incubate PPP with varying concentrations of this compound or a vehicle control.

-

aPTT (Activated Partial Thromboplastin Time): Add an activator (e.g., silica) and a phospholipid reagent to the plasma, followed by calcium chloride to initiate coagulation. Measure the time to clot formation. This assesses the intrinsic and common pathways.

-

PT (Prothrombin Time): Add a thromboplastin reagent (tissue factor) to the plasma to initiate coagulation. Measure the time to clot formation. This assesses the extrinsic and common pathways.

-

TT (Thrombin Time): Add a known amount of thrombin to the plasma and measure the time to clot formation. This directly assesses the conversion of fibrinogen to fibrin.

Clinical Development

As of the date of this guide, there is no publicly available information on clinical trials specifically for this compound. Further investigation into patent literature and clinical trial registries may provide future updates on its development status.

Conclusion and Future Directions

This compound is a coumarin-thiosugar conjugate with demonstrated potential as an oral antithrombotic agent. Based on the well-documented mechanism of the related compound naroparcil, this compound is hypothesized to act by stimulating the synthesis of GAGs that potentiate HCII-mediated thrombin inhibition. This mechanism is attractive as it may offer a potent antithrombotic effect with a reduced risk of systemic bleeding compared to traditional anticoagulants.

Future research should focus on:

-

Direct Mechanistic Studies: Confirming that this compound induces GAG synthesis and potentiates HCII activity.

-

Quantitative Preclinical Evaluation: Conducting in vivo thrombosis models and in vitro coagulation assays specifically with this compound to determine its potency and safety profile.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound and correlating its plasma concentrations with its biological effects.

Successful completion of these studies will be critical to advancing this compound into clinical development as a novel antithrombotic therapy.

References

- 1. The effect of the beta-D-xyloside naroparcil on circulating plasma glycosaminoglycans. An explanation for its known antithrombotic activity in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Further studies on the mechanism for the antithrombotic effects of naroparcil, an orally active thiozyloside compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heparin cofactor II: discovery, properties, and role in controlling vascular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective PAR4 Antagonist Iliparcil: A Deep Dive into its Effects on Platelet Aggregation Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thrombin, the most potent platelet activator, plays a crucial role in hemostasis and thrombosis. It exerts its effects on human platelets primarily through two protease-activated receptors (PARs): PAR1 and PAR4. While PAR1 mediates a rapid and transient platelet response, PAR4 is responsible for a sustained and prolonged activation that is critical for the formation of stable thrombi. Iliparcil and its extensively studied analog, BMS-986120, are selective antagonists of PAR4. By specifically targeting the PAR4 pathway, these compounds offer a promising therapeutic strategy to mitigate thrombotic events with a potentially wider therapeutic window and a reduced risk of bleeding compared to broader antiplatelet agents. This technical guide provides an in-depth analysis of the effects of this compound and its analogs on platelet aggregation pathways, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling mechanisms.

Introduction to PAR4 Signaling in Platelets

Human platelets express both PAR1 and PAR4 as receptors for thrombin.[1] PAR1 is a high-affinity receptor that is activated by low concentrations of thrombin, leading to a rapid but transient platelet activation.[2] In contrast, PAR4 is a lower-affinity receptor that requires higher thrombin concentrations for activation, resulting in a slower but more sustained signaling response.[2] This prolonged PAR4-mediated signaling is essential for the stabilization of platelet aggregates and the propagation of thrombus formation.[2][3]

Upon activation by thrombin, both PAR1 and PAR4 couple to G-proteins, primarily Gq and G12/13. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events culminates in platelet shape change, granule secretion, and the activation of the integrin αIIbβ3, which is the final common pathway for platelet aggregation.

This compound (BMS-986120): A Selective PAR4 Antagonist

This compound and its well-characterized analog, BMS-986120, are first-in-class, oral, reversible, and highly selective antagonists of the PAR4 receptor. By specifically blocking PAR4, these compounds inhibit the sustained phase of platelet activation and aggregation, which is crucial for pathological thrombus formation, while leaving the initial PAR1-mediated hemostatic functions largely intact. This selectivity is believed to contribute to a more favorable safety profile with a reduced propensity for bleeding complications compared to non-selective antiplatelet therapies.

Quantitative Data on the Effects of BMS-986120

The inhibitory effects of BMS-986120 on PAR4-mediated platelet activation have been quantified in numerous preclinical and clinical studies. The following tables summarize the key findings.

| Parameter | Cell Type/Matrix | Agonist | IC50 Value (nM) | Reference(s) |

| Inhibition of Calcium Mobilization | HEK293 cells | PAR4-AP | 0.56 | |

| Inhibition of Platelet Aggregation | Human Whole Blood | PAR4-AP | 9.5 | |

| Inhibition of Platelet Aggregation | Monkey Whole Blood | PAR4-AP | 2.1 | |

| Inhibition of Platelet Activation | Human PRP | γ-thrombin or PAR4-AP | <10 | |

| Table 1: In Vitro Potency of BMS-986120 | ||||

| PRP: Platelet-Rich Plasma, PAR4-AP: PAR4 Activating Peptide |

| Dose (Single Oral) | Inhibition of PAR4-AP Induced Platelet Aggregation | Duration of Effect | Clinical Trial Identifier | Reference(s) |

| 60 mg | 85% reduction at 2 hours | Reversible | NCT02439190 | |

| 75 mg and 180 mg | ≥80% inhibition | At least 24 hours | NCT02208872 | |

| Table 2: Ex Vivo Efficacy of BMS-986120 in Healthy Volunteers (Phase 1 Clinical Trials) | ||||

| PAR4-AP: PAR4 Activating Peptide |

| Parameter | Inhibition with BMS-986120 (60 mg oral dose) at 2 hours | Reference(s) |

| P-selectin Expression | 91.7% reduction | |

| Platelet-Monocyte Aggregates | 80.6% reduction | |

| Table 3: Effect of BMS-986120 on Other Markers of Platelet Activation (Phase 1 Clinical Trial NCT02439190) |

Experimental Protocols

Light Transmission Aggregometry (LTA)

This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

-

Carefully aspirate the supernatant (PRP) and transfer it to a new polypropylene tube.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.

-

Collect the supernatant (PPP).

-

Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

b. Aggregation Assay

-

Pre-warm the PRP and PPP samples to 37°C.

-

Calibrate the aggregometer with PPP for 100% light transmission and PRP for 0% light transmission.

-

Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.

-

Add the test compound (e.g., this compound/BMS-986120) or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.

-

Add the platelet agonist (e.g., PAR4 activating peptide, γ-thrombin) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP and PRP baselines.

Intracellular Calcium Mobilization by Flow Cytometry

This technique measures the increase in intracellular calcium concentration, a key event in platelet activation, using a calcium-sensitive fluorescent dye.

a. Platelet Preparation and Staining

-

Prepare PRP as described in the LTA protocol.

-

Incubate the PRP with a calcium-sensitive dye (e.g., Fura-Red, Fluo-3 AM) for 30-45 minutes at 37°C in the dark.

-

(Optional) Stain platelets with a fluorescently labeled antibody against a platelet-specific marker (e.g., CD41) to distinguish them from other cells in whole blood preparations.

b. Flow Cytometry Analysis

-

Dilute the stained platelet suspension in a suitable buffer (e.g., Tyrode's buffer with calcium).

-

Acquire baseline fluorescence for a short period (e.g., 30-60 seconds) on a flow cytometer.

-

Add the platelet agonist (e.g., PAR4 activating peptide) and immediately continue data acquisition to record the change in fluorescence over time.

-

To assess the effect of an inhibitor, pre-incubate the stained platelets with the compound (e.g., this compound/BMS-986120) before adding the agonist.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

Mandatory Visualizations

Caption: PAR4 signaling pathway in platelets and the inhibitory action of this compound/BMS-986120.

References

- 1. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 2. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PAR4 Antagonists in In Vivo Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical area of research due to its role in cardiovascular diseases. A key target in the development of antithrombotic therapies is the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor on the surface of human platelets.[1] Thrombin, a potent platelet activator, cleaves and activates PAR4, leading to sustained signaling that is crucial for stable thrombus formation.[2] Antagonism of PAR4 is therefore a promising strategy for preventing thrombosis while potentially offering a wider therapeutic window and lower bleeding risk compared to other antiplatelet agents.[3][4]

This document provides detailed application notes and protocols for the use of PAR4 antagonists in in vivo thrombosis models, with a focus on BMS-986120 , a well-characterized, potent, and selective PAR4 antagonist.[5] While the clinical development of BMS-986120 for thrombosis has been discontinued, it remains an invaluable tool for preclinical research.

It is noted that the initial query for "Iliparcil" did not yield specific results, suggesting a possible misspelling. Another compound, Odiparcil , has undergone Phase I and II clinical studies for thrombosis prevention. However, its mechanism of action involves the modulation of glycosaminoglycan (GAG) synthesis, distinguishing it from direct PAR4 antagonists.

Mechanism of Action: PAR4 Antagonism

Thrombin activates platelets through two protease-activated receptors: PAR1 and PAR4. PAR1 activation leads to a rapid, transient signaling response, while PAR4 activation results in a more prolonged and sustained signal, essential for the growth and stability of a thrombus. PAR4 antagonists like BMS-986120 selectively bind to and inhibit PAR4, thereby blocking the sustained downstream signaling pathways involved in platelet aggregation and thrombus formation. This targeted approach aims to reduce pathological thrombosis with a potentially lower impact on normal hemostasis, which is partly mediated by the transient signaling of PAR1.

Signaling Pathway of PAR4 in Platelet Activation

Caption: Signaling pathway of PAR4 activation by thrombin and its inhibition by BMS-986120.

In Vivo Thrombosis Models: Dosage and Efficacy of BMS-986120

BMS-986120 has demonstrated significant antithrombotic efficacy in non-human primate models. The most commonly cited model is the electrolytic carotid artery thrombosis (ECAT) model in cynomolgus monkeys.

Quantitative Data Summary

| Compound | Animal Model | Dosage (mg/kg, oral) | Efficacy (Thrombus Weight Reduction) | Reference |

| BMS-986120 | Cynomolgus Monkey (ECAT model) | 0.2 | 35 ± 5% | |

| 0.5 | 49 ± 4% | |||

| 1.0 | 83 ± 4% | |||

| BMS-986141 | Cynomolgus Monkey (ECAT model) | 0.5 | 88% |

Experimental Protocols

Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys

This protocol is based on the methodology used in the preclinical evaluation of BMS-986120.

Objective: To evaluate the antithrombotic efficacy of a test compound by measuring the reduction in thrombus formation in the carotid artery following electrolytic injury.

Materials:

-

Cynomolgus monkeys (male or female, healthy)

-

Test compound (e.g., BMS-986120) and vehicle control

-

Anesthetic agents (e.g., ketamine, isoflurane)

-

Surgical instruments for vessel isolation

-

Doppler flow probe

-

Stimulator for electrolytic injury

-

25-gauge needle electrode

-

Sutures

-

Heparinized saline

-

Analytical balance

Experimental Workflow:

Caption: Experimental workflow for the electrolytic carotid artery thrombosis (ECAT) model.

Procedure:

-

Animal Preparation: Anesthetize the cynomolgus monkey and maintain anesthesia throughout the procedure. Place catheters for drug administration and blood sampling.

-

Dosing: Administer BMS-986120 orally at the desired dose (e.g., 0.2, 0.5, or 1 mg/kg) or the vehicle control at a specified time before the surgical procedure.

-

Surgical Procedure: Make a midline cervical incision and carefully dissect to expose a segment of the carotid artery.

-

Baseline Blood Flow: Place a Doppler flow probe around the isolated carotid artery to measure baseline blood flow.

-

Thrombus Induction: Introduce a 25-gauge needle electrode into the lumen of the carotid artery. Apply a constant anodal current to induce endothelial injury and initiate thrombus formation.

-

Monitoring: Continuously monitor blood flow using the Doppler probe until it ceases, indicating vessel occlusion.

-

Thrombus Harvesting: After a defined period post-occlusion, excise the thrombosed arterial segment. Carefully remove the thrombus and weigh it.

-

Data Analysis: Compare the mean thrombus weight in the treated groups to the vehicle control group to determine the percentage of thrombus inhibition.

Safety and Tolerability

In Phase I clinical trials in healthy volunteers, BMS-986120 was generally well-tolerated over a wide dose range. Preclinical studies in monkeys also indicated a low bleeding risk associated with BMS-986120. When assessing novel PAR4 antagonists, it is crucial to include endpoints for safety evaluation, such as bleeding time assays (e.g., template bleeding time).

Conclusion

PAR4 antagonism is a compelling strategy for the development of novel antithrombotic agents. BMS-986120 serves as a benchmark compound for preclinical in vivo studies, demonstrating dose-dependent efficacy in thrombosis models. The protocols and data presented here provide a framework for researchers to design and execute studies aimed at evaluating new PAR4 antagonists. Careful consideration of the experimental model, dosage, and safety endpoints is essential for the successful preclinical development of these promising therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Inventiva announces positive results from Phase IIa clinical study with odiparcil in mucopolysaccharidosis type VI - Inventiva Pharma [inventivapharma.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Cell-Based Efficacy Testing of Iliparcil, a Novel PAR2 Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protease-Activated Receptor 2 (PAR2), a member of the G-protein coupled receptor (GPCR) family, is a critical mediator in inflammation, pain, and various proliferative diseases.[1][2] It is activated by the proteolytic cleavage of its N-terminus by serine proteases, such as trypsin and mast cell tryptase, which unmasks a tethered ligand that activates the receptor.[3][4] Upon activation, PAR2 initiates downstream signaling through two primary pathways: a G-protein-dependent pathway involving Gαq/11 coupling that leads to intracellular calcium mobilization, and a G-protein-independent pathway mediated by the recruitment of β-arrestin.[5]

Given its role in pathophysiology, PAR2 has emerged as a promising therapeutic target for the development of novel antagonists. Iliparcil is a novel investigational antagonist of PAR2. To characterize its efficacy and mechanism of action, robust cell-based assays are required. These application notes provide detailed protocols for two key functional assays: an Intracellular Calcium Flux Assay to measure Gq-mediated signaling and a β-Arrestin Recruitment Assay to assess G-protein-independent signaling. These assays are essential for determining the potency of this compound and understanding its potential for biased antagonism.

PAR2 Signaling Pathways and Point of Inhibition

Activation of PAR2 triggers a cascade of intracellular events. The canonical Gq pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid release of stored calcium into the cytoplasm. Concurrently, β-arrestin is recruited to the activated receptor, a process which not only desensitizes the G-protein signal but also initiates distinct signaling cascades and receptor internalization. This compound, as an antagonist, is designed to prevent these activation events.

Quantitative Data Summary

The efficacy of this compound is determined by its ability to inhibit PAR2 activation, quantified as the half-maximal inhibitory concentration (IC50). The following table presents hypothetical data for this compound compared to a known PAR2 antagonist, I-191.

| Compound | Assay Type | Agonist Used | Agonist Conc. | pIC50 (Mean ± SEM) | IC50 (nM) |

| This compound | Calcium Flux | SLIGKV-NH₂ | EC₈₀ | 7.5 ± 0.2 | 31.6 |

| This compound | β-Arrestin | SLIGKV-NH₂ | EC₈₀ | 7.3 ± 0.1 | 50.1 |

| I-191 | Calcium Flux | 2f-LIGRL-NH₂ | EC₈₀ | 7.2 ± 0.1 | 63.1 |

| I-191 | β-Arrestin | 2f-LIGRL-NH₂ | EC₈₀ | 7.0 ± 0.2 | 100.0 |

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Experimental Protocols

Protocol 1: Intracellular Calcium Flux Assay

This assay measures the ability of this compound to block agonist-induced intracellular calcium mobilization in cells endogenously or recombinantly expressing PAR2.

Principle

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). Upon PAR2 activation by an agonist, the release of intracellular calcium stores leads to a significant increase in the dye's fluorescence intensity. In antagonist mode, cells are pre-incubated with this compound before the addition of the agonist. The reduction in the fluorescence signal corresponds to the inhibitory activity of the compound.

Materials

-

PAR2-expressing cells (e.g., HT-29, NCTC2544)

-

Cell culture medium (e.g., DMEM) with FBS and antibiotics

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

PAR2 Agonist (e.g., SLIGKV-NH₂, Trypsin)

-

This compound (and other test compounds)

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

Probenecid (anion-exchange transport inhibitor)

-

Black, clear-bottom 96-well or 384-well microplates

-

Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)

Procedure

-

Cell Plating: Seed PAR2-expressing cells into a black, clear-bottom microplate at a density that will yield a confluent monolayer (e.g., 40,000 cells/well for a 96-well plate). Incubate for 24-48 hours at 37°C, 5% CO₂.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer.

-

Aspirate the cell culture medium from the plate and add 100 µL of loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C, 5% CO₂, protected from light.

-

Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer at 4x the final desired concentration. Prepare a 4x solution of the PAR2 agonist at its pre-determined EC₈₀ concentration.

-

Antagonist Incubation: After dye loading, gently wash the cells with Assay Buffer if required by the kit (many modern kits are "no-wash"). Add 50 µL of the diluted this compound solutions to the appropriate wells. Incubate for 15-30 minutes at room temperature.

-

Signal Measurement: Place the plate into the fluorescence plate reader. Set the instrument to record fluorescence kinetically (e.g., Ex: 485 nm, Em: 525 nm for Fluo-4).

-

Establish a baseline reading for 10-20 seconds.

-

Program the instrument to inject 50 µL of the 4x agonist solution into each well.

-

Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

-

Data Analysis: Calculate the change in fluorescence (ΔF = F_max - F_min). Plot the response against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: β-Arrestin Recruitment Assay

This assay quantifies the interaction between PAR2 and β-arrestin, providing insight into a G-protein-independent signaling pathway.

Principle

This protocol is based on an enzyme fragment complementation (EFC) technology, such as the PathHunter® assay. In this system, PAR2 is fused to a small enzyme donor fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA). Upon agonist-induced receptor activation, β-arrestin is recruited to PAR2, forcing the complementation of the two enzyme fragments. This forms an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal. This compound's efficacy is measured by its ability to prevent this interaction and reduce the signal.

Materials

-

PathHunter® PAR2 β-Arrestin cell line

-

Optimized cell culture medium (provided with cells)

-

Assay Buffer

-

PAR2 Agonist (e.g., SLIGKV-NH₂)

-

This compound (and other test compounds)

-

PathHunter® Detection Reagents (Substrate, Lysis Buffer)

-

Solid white 96-well or 384-well microplates

-

Luminometer

Procedure

-

Cell Plating: Seed the PathHunter® PAR2 cells into a solid white microplate at the recommended density. Incubate for 24-48 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer at 5x the final desired concentration. Prepare a 5x solution of the PAR2 agonist at its pre-determined EC₈₀ concentration.

-

Antagonist Incubation: Add 10 µL of the diluted this compound solutions to the appropriate wells. Incubate for 30 minutes at 37°C.

-

Agonist Stimulation: Add 10 µL of the 5x agonist solution to the wells.

-

Incubate the plate for 90 minutes at 37°C to allow for β-arrestin recruitment and signal generation.

-

Signal Detection: Equilibrate the plate and the detection reagents to room temperature.

-

Prepare the detection reagent mixture according to the manufacturer's instructions.

-

Add 50 µL of the detection reagent mixture to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Measurement: Read the chemiluminescent signal using a plate luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

- 1. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protease-activated receptor 2 signalling pathways: a role in pain processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Iliparcil Administration in a Rodent Deep Vein Thrombosis Model

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific compound "Iliparcil" is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for evaluating novel antithrombotic agents in rodent models of deep vein thrombosis (DVT). The sections detailing this compound administration are presented as a template and should be adapted based on the specific pharmacological properties of the compound, which must be determined by the end-user.

Introduction

Deep vein thrombosis (DVT) is a significant cause of morbidity and mortality worldwide.[1][2][3] Rodent models of DVT are essential for understanding the pathophysiology of the disease and for the preclinical evaluation of new therapeutic agents.[1] This document provides a detailed protocol for inducing DVT in a rodent model and outlines a framework for assessing the efficacy of a novel oral antithrombotic compound, this compound.

This compound is described as an orally active antithrombotic compound.[4] Its mechanism of action and effective dose range in DVT are not yet publicly documented. The protocols provided herein are designed to be adaptable for determining these parameters.

Experimental Protocols

Rodent Deep Vein Thrombosis Model: Inferior Vena Cava (IVC) Ligation

The IVC ligation model is a widely used and reproducible method for inducing stasis-based DVT in rodents.

Materials:

-

Male Wistar rats or C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Heating pad to maintain body temperature

-

Surgical instruments (scissors, forceps, retractors)

-

Suture material (e.g., 4-0 silk, 5-0 prolene)

-

Sterile saline

-

This compound (formulation for oral administration)

-

Vehicle control

-

Calibrated scale for thrombus weight measurement

Protocol:

-

Animal Preparation:

-

Anesthetize the rodent using a suitable anesthetic agent.

-

Shave the abdomen and disinfect the surgical area.

-

Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

-

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Gently retract the intestines with saline-moistened gauze to visualize the inferior vena cava (IVC).

-

Carefully dissect the IVC from the surrounding tissues, caudal to the renal veins.

-

Ligate all side branches of the IVC between the renal veins and the iliac bifurcation using 5-0 prolene suture.

-

Pass a 4-0 silk suture underneath the IVC.

-

Tie the suture firmly to completely occlude the IVC. This induces blood stasis, leading to thrombus formation.

-

-

Wound Closure and Recovery:

-

Close the abdominal wall in layers using appropriate suture material.

-

Administer post-operative analgesics as per institutional guidelines.

-

Allow the animal to recover in a clean, warm cage.

-

This compound Administration (Template)

This section provides a general guideline for oral administration of a test compound. The specific dose, frequency, and timing relative to DVT induction must be determined empirically.

Pre-DVT Induction (Prophylactic Model):

-

Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Administration: Administer the designated dose of this compound or vehicle control via oral gavage at a predetermined time point (e.g., 1, 2, or 4 hours) before the IVC ligation surgery.

Post-DVT Induction (Therapeutic Model):

-

Group Allocation: Randomly assign animals to treatment groups after the IVC ligation surgery.

-

Administration: Administer the first dose of this compound or vehicle control at a specific time point after DVT induction (e.g., 2, 6, or 24 hours). Subsequent doses may be administered at regular intervals (e.g., once or twice daily) for the duration of the experiment.

Thrombus Harvesting and Analysis

-

Euthanasia: At the desired experimental endpoint (e.g., 48 hours after IVC ligation), euthanize the animal using an approved method.

-

Thrombus Retrieval:

-

Re-open the abdominal incision.

-

Carefully expose the ligated IVC segment.

-

Open the IVC longitudinally and gently remove the formed thrombus.

-

-

Quantification:

-

Measure the wet weight of the thrombus immediately using a calibrated scale.

-

The length of the thrombus can also be measured.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of Prophylactic this compound Administration on Thrombus Weight

| Treatment Group | Dose (mg/kg) | N | Mean Thrombus Weight (mg) ± SEM | % Inhibition |

| Vehicle Control | - | 10 | Insert Data | - |

| This compound | Low Dose | 10 | Insert Data | Calculate |

| This compound | High Dose | 10 | Insert Data | Calculate |

Table 2: Effect of Therapeutic this compound Administration on Thrombus Weight

| Treatment Group | Dose (mg/kg) | N | Mean Thrombus Weight (mg) ± SEM | % Reduction |

| Vehicle Control | - | 10 | Insert Data | - |

| This compound | Dose 1 | 10 | Insert Data | Calculate |

| This compound | Dose 2 | 10 | Insert Data | Calculate |

Visualizations

Signaling Pathways

No specific signaling pathways for this compound have been identified in the public domain. As a placeholder, a generalized diagram of the coagulation cascade is provided. The potential target of this compound within this pathway would need to be determined through further research.

Caption: Generalized overview of the coagulation cascade.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in a rodent DVT model.

Mechanism of Action (Hypothetical)

As this compound is described as an antithrombotic, it likely targets a component of the coagulation cascade or platelet activation pathways. Potential mechanisms could include:

-

Direct or indirect inhibition of coagulation factors (e.g., Factor Xa, Thrombin).

-

Antagonism of platelet receptors involved in aggregation (e.g., P2Y12, PARs). Protease-activated receptors (PARs), particularly PAR1 and PAR4, are key for thrombin-mediated platelet activation and are targets for novel antiplatelet therapies.

Further in vitro and in vivo studies are required to elucidate the precise mechanism of action of this compound.

Conclusion

The protocols and guidelines presented provide a robust framework for the preclinical evaluation of this compound in a rodent model of deep vein thrombosis. Careful dose-response studies and adherence to established surgical and analytical methods will be critical for obtaining reliable and reproducible data on the efficacy and safety profile of this novel antithrombotic agent. Researchers should adapt these protocols based on the specific characteristics of this compound as they are determined.

References

Application Notes and Protocols for the Quantification of Iliparcil in Human Plasma by LC-MS/MS

Abstract

This document provides a comprehensive guide to a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Iliparcil in human plasma. The protocol is intended for researchers, scientists, and professionals in drug development and clinical pharmacology who require a robust and reliable method for pharmacokinetic and toxicokinetic studies. The described method demonstrates high sensitivity, selectivity, accuracy, and precision, making it suitable for regulated bioanalysis.

Introduction

This compound is a novel therapeutic agent under development, and understanding its pharmacokinetic profile is crucial for establishing its safety and efficacy. Accurate quantification of this compound in biological matrices such as plasma is a fundamental requirement for these assessments. Bioanalytical method development and validation are essential to ensure the reliability and acceptability of the data generated.[1][2] This application note details a validated LC-MS/MS method for the determination of this compound in human plasma, adhering to the principles outlined in international guidelines.[1][3]

Experimental Protocol

This protocol outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.

Materials and Reagents

-

This compound reference standard (purity >99%)

-

This compound-d4 (internal standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[4]

-

Allow all frozen plasma samples and quality controls (QCs) to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Pipette 100 µL of each plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, return to 5% B |

| Total Run Time | 4.0 minutes |

Mass Spectrometry Conditions